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molecular formula C8H15NO4 B8309831 Ethyl 3-[(ethoxycarbonyl)amino]propanoate

Ethyl 3-[(ethoxycarbonyl)amino]propanoate

Cat. No. B8309831
M. Wt: 189.21 g/mol
InChI Key: QMACXNGEKDGRAL-UHFFFAOYSA-N
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Patent
US08080556B2

Procedure details

Ethyl acrylate (a) (50 mL, 460 mmol, 1.1 eq), glycine ethyl ester hydrochloride (b) (58.4 g, 418 mmol, 1 eq), and triethylamine (58.3 mL, 418 mmol, 1 eq) in absolute EtOH (960 mL) was stirred at ambient temperature for approximately 72 h. After reaction was complete, volatile components were removed under vacuum and the crude intermediate (c) was carried on directly.
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
58.4 g
Type
reactant
Reaction Step One
Quantity
58.3 mL
Type
reactant
Reaction Step One
Name
Quantity
960 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:5][CH2:6][CH3:7])(=[O:4])[CH:2]=[CH2:3].Cl.[CH2:9]([O:11][C:12](=[O:15])CN)[CH3:10].C([N:18](CC)CC)C>CCO>[CH2:9]([O:11][C:12]([NH:18][CH2:3][CH2:2][C:1]([O:5][CH2:6][CH3:7])=[O:4])=[O:15])[CH3:10] |f:1.2|

Inputs

Step One
Name
Quantity
50 mL
Type
reactant
Smiles
C(C=C)(=O)OCC
Name
Quantity
58.4 g
Type
reactant
Smiles
Cl.C(C)OC(CN)=O
Name
Quantity
58.3 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
960 mL
Type
solvent
Smiles
CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After reaction
CUSTOM
Type
CUSTOM
Details
volatile components were removed under vacuum

Outcomes

Product
Name
Type
Smiles
C(C)OC(=O)NCCC(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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